Cas no 1333614-04-2 (N-benzyl-6-chloro-N-(oxan-4-yl)methylpyridine-3-carboxamide)

N-benzyl-6-chloro-N-(oxan-4-yl)methylpyridine-3-carboxamide structure
1333614-04-2 structure
Product name:N-benzyl-6-chloro-N-(oxan-4-yl)methylpyridine-3-carboxamide
CAS No:1333614-04-2
MF:C19H21ClN2O2
MW:344.835243940353
CID:5681869
PubChem ID:53612442

N-benzyl-6-chloro-N-(oxan-4-yl)methylpyridine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • AKOS033135247
    • Z1173265825
    • N-benzyl-6-chloro-N-[(oxan-4-yl)methyl]pyridine-3-carboxamide
    • 1333614-04-2
    • N-benzyl-6-chloro-N-(oxan-4-ylmethyl)pyridine-3-carboxamide
    • EN300-26587988
    • N-benzyl-6-chloro-N-(oxan-4-yl)methylpyridine-3-carboxamide
    • Inchi: 1S/C19H21ClN2O2/c20-18-7-6-17(12-21-18)19(23)22(13-15-4-2-1-3-5-15)14-16-8-10-24-11-9-16/h1-7,12,16H,8-11,13-14H2
    • InChI Key: LNCPXOXDLLNJMR-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C=N1)C(N(CC1C=CC=CC=1)CC1CCOCC1)=O

Computed Properties

  • Exact Mass: 344.1291556g/mol
  • Monoisotopic Mass: 344.1291556g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 395
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 42.4Ų

N-benzyl-6-chloro-N-(oxan-4-yl)methylpyridine-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26587988-0.25g
N-benzyl-6-chloro-N-[(oxan-4-yl)methyl]pyridine-3-carboxamide
1333614-04-2 95.0%
0.25g
$708.0 2025-03-20
Enamine
EN300-26587988-5.0g
N-benzyl-6-chloro-N-[(oxan-4-yl)methyl]pyridine-3-carboxamide
1333614-04-2 95.0%
5.0g
$2235.0 2025-03-20
Enamine
EN300-26587988-0.05g
N-benzyl-6-chloro-N-[(oxan-4-yl)methyl]pyridine-3-carboxamide
1333614-04-2 95.0%
0.05g
$647.0 2025-03-20
Enamine
EN300-26587988-5g
N-benzyl-6-chloro-N-[(oxan-4-yl)methyl]pyridine-3-carboxamide
1333614-04-2 90%
5g
$2235.0 2023-09-13
Enamine
EN300-26587988-10g
N-benzyl-6-chloro-N-[(oxan-4-yl)methyl]pyridine-3-carboxamide
1333614-04-2 90%
10g
$3315.0 2023-09-13
Enamine
EN300-26587988-1.0g
N-benzyl-6-chloro-N-[(oxan-4-yl)methyl]pyridine-3-carboxamide
1333614-04-2 95.0%
1.0g
$770.0 2025-03-20
Enamine
EN300-26587988-0.1g
N-benzyl-6-chloro-N-[(oxan-4-yl)methyl]pyridine-3-carboxamide
1333614-04-2 95.0%
0.1g
$678.0 2025-03-20
Enamine
EN300-26587988-1g
N-benzyl-6-chloro-N-[(oxan-4-yl)methyl]pyridine-3-carboxamide
1333614-04-2 90%
1g
$770.0 2023-09-13
Enamine
EN300-26587988-0.5g
N-benzyl-6-chloro-N-[(oxan-4-yl)methyl]pyridine-3-carboxamide
1333614-04-2 95.0%
0.5g
$739.0 2025-03-20
Enamine
EN300-26587988-2.5g
N-benzyl-6-chloro-N-[(oxan-4-yl)methyl]pyridine-3-carboxamide
1333614-04-2 95.0%
2.5g
$1509.0 2025-03-20

Additional information on N-benzyl-6-chloro-N-(oxan-4-yl)methylpyridine-3-carboxamide

Recent Advances in the Study of N-benzyl-6-chloro-N-(oxan-4-yl)methylpyridine-3-carboxamide (CAS: 1333614-04-2)

N-benzyl-6-chloro-N-(oxan-4-yl)methylpyridine-3-carboxamide (CAS: 1333614-04-2) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its potential as a lead compound for drug development.

The compound's structure, which includes a pyridine core substituted with a chloro group and a benzyl-oxan-4-ylmethyl carboxamide moiety, suggests potential interactions with biological targets such as enzymes and receptors. Recent research has highlighted its role as a modulator of specific signaling pathways, particularly those involved in inflammatory and oncogenic processes. These findings have spurred further investigations into its therapeutic utility.

One of the key areas of research has been the synthesis and optimization of N-benzyl-6-chloro-N-(oxan-4-yl)methylpyridine-3-carboxamide. Recent publications have detailed novel synthetic routes that improve yield and purity, making the compound more accessible for preclinical studies. Additionally, structure-activity relationship (SAR) studies have been conducted to identify critical functional groups that enhance its bioactivity and reduce off-target effects.

In vitro and in vivo studies have demonstrated the compound's efficacy in modulating specific biological targets. For instance, it has shown inhibitory activity against certain kinases implicated in cancer progression. These findings are supported by robust data from cell-based assays and animal models, which indicate significant reductions in tumor growth and metastasis. Such results underscore the compound's potential as a therapeutic agent in oncology.

Beyond its anticancer properties, recent studies have explored the compound's anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in immune cells, suggesting potential applications in treating chronic inflammatory diseases. These effects are mediated through the modulation of key signaling pathways, such as NF-κB and MAPK, which are central to inflammatory responses.

Despite these promising findings, challenges remain in the development of N-benzyl-6-chloro-N-(oxan-4-yl)methylpyridine-3-carboxamide as a drug candidate. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further research. Recent efforts have focused on prodrug strategies and formulation technologies to enhance its pharmacokinetic profile.

In conclusion, N-benzyl-6-chloro-N-(oxan-4-yl)methylpyridine-3-carboxamide (CAS: 1333614-04-2) represents a promising scaffold for drug discovery. Its diverse biological activities and potential therapeutic applications make it a valuable subject of ongoing research. Future studies should aim to translate these preclinical findings into clinical applications, addressing the remaining challenges to unlock its full therapeutic potential.

Recommend Articles

Recommended suppliers
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.